3-((Isopropylsulfonyl)methyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE is an organic compound with a unique structure that includes a cyclopentane ring substituted with an isopropylsulfonylmethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE typically involves multiple steps. One common method starts with the cyclopentane ring, which undergoes sulfonylation to introduce the isopropylsulfonyl group. This is followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The isopropylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcyclopentane: A simpler compound with a cyclopentane ring and a methyl group.
Cyclopentane-1,3-diamine: Contains two amine groups on the cyclopentane ring.
Sulfonimidates: Organosulfur compounds with similar sulfonyl groups.
Uniqueness
3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE is unique due to the combination of its isopropylsulfonyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H19NO2S |
---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
3-(propan-2-ylsulfonylmethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-7(2)13(11,12)6-8-3-4-9(10)5-8/h7-9H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
NVROWTBHVBGPRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)CC1CCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.